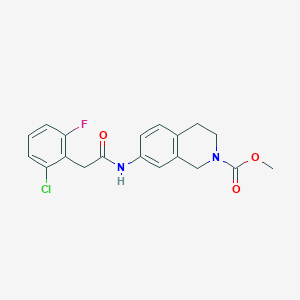

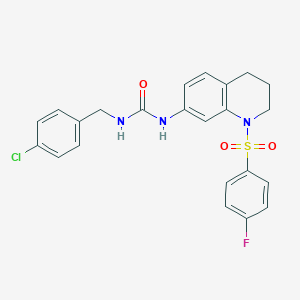

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

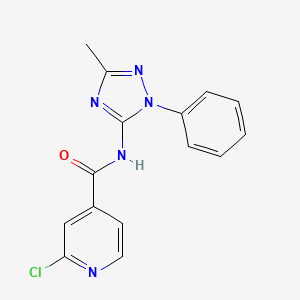

“N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a fluorophenyl group, a thiadiazole ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiadiazole ring attached to a fluorophenyl group and an o-tolyl group through a sulfur atom. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups like the fluorophenyl group, thiadiazole ring, and acetamide group would influence its properties .Applications De Recherche Scientifique

Anticancer Screening and Molecular Modeling

Compounds structurally related to N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. For instance, the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer. These findings suggest the potential of these compounds in developing anticancer therapies, emphasizing their role in medicinal chemistry and drug development processes Sraa Abu-Melha, 2021.

Anti-inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has unveiled significant anti-inflammatory activity. These findings highlight the compound's relevance in exploring new therapeutic avenues for treating inflammation-related disorders, showcasing its versatility beyond oncological applications K. Sunder & Jayapal Maleraju, 2013.

Kinase Inhibition and Anticancer Activities

N-benzyl-substituted acetamide derivatives, including those similar in structure to N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown promising Src kinase inhibitory and anticancer activities. This indicates their potential application in targeted cancer therapy, particularly in inhibiting specific kinases involved in tumor growth and metastasis Asal Fallah-Tafti et al., 2011.

Optoelectronic Properties

Thiazole-based compounds, structurally related to the target compound, have been studied for their optoelectronic properties. These studies are pivotal for the development of novel materials for electronic and photonic applications, underscoring the compound's utility in materials science and engineering P. Camurlu & N. Guven, 2015.

Local Anesthetic Activities

Research into 2-aminothiazole/thiadiazole analogues of lidocaine, closely related to the core structure of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has revealed their potential as local anesthetics. This highlights the compound's significance in developing new pain management solutions, demonstrating its therapeutic versatility N. Badiger et al., 2012.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c1-11-6-2-3-7-12(11)16-20-17(24-21-16)23-10-15(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMLAMBBQLQCMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

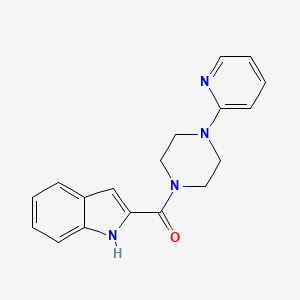

![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)

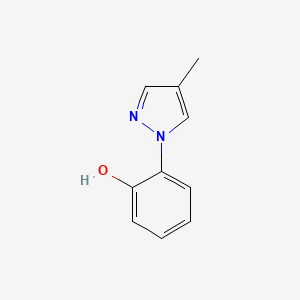

![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)

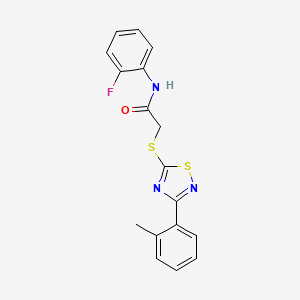

![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)

![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2384119.png)